

Dibritannilactone B CAS number and molecular formula

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Compound of Interest

Compound Name: *Dibritannilactone B*

Cat. No.: *B1496050*

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In-Depth Technical Guide to Dibritannilactone B

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Dibritannilactone B, also known as Rubriflorldilactone B, is a naturally occurring bisnortriterpenoid isolated from *Schisandra rubriflora*. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the methodologies used for its characterization.

Property	Value	Source
CAS Number	1829580-18-8	[1]
Molecular Formula	C ₂₈ H ₃₀ O ₆	[2]
Synonym	Rubriflorldilactone B	[2]

Biological Activity: Anti-HIV-1 Potential

Dibritannilactone B has demonstrated noteworthy biological activity, particularly as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.

Activity	Measurement	Value	Source
Anti-HIV-1 Activity	EC ₅₀	9.75 µg/mL	[3]

The EC₅₀ value represents the concentration of **Dibritannilactone B** required to inhibit 50% of HIV-1 replication in vitro. This section outlines the typical experimental protocols employed to determine such anti-HIV-1 activity.

Experimental Protocols for Anti-HIV-1 Activity Assessment

The following are detailed methodologies analogous to those used in the evaluation of novel anti-HIV-1 compounds.

1. Cell Line Maintenance and Virus Propagation:

- **Cell Lines:** Human T-cell lines susceptible to HIV-1 infection, such as MT-4 or C8166, are commonly used. These cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine (2 mM), and antibiotics (e.g., 50 µg/mL gentamicin) in a humidified atmosphere of 5% CO₂ at 37°C.
- **Virus Stock:** Laboratory-adapted strains of HIV-1, such as HIV-1 IIIB or 899A, are propagated in the selected T-cell line. The viral titer is determined by methods such as the endpoint dilution assay, measuring the tissue culture infectious dose (TCID₅₀).

2. Cytotoxicity Assay:

Prior to assessing antiviral activity, the cytotoxicity of **Dibritannilactone B** on the host cells is determined to ensure that any observed antiviral effect is not due to cell death.

- **Method:** The MTT assay is a common method.
 - Seed MT-4 cells in a 96-well plate.
 - Add serial dilutions of **Dibritannilactone B** to the wells.
 - Incubate for a period that mirrors the antiviral assay (e.g., 4-5 days).

- Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
- Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC₅₀) is then calculated.

3. Anti-HIV-1 Assay (Syncytium Formation Inhibition):

This assay is suitable for HIV-1 strains that induce the formation of syncytia (multinucleated giant cells) in infected T-cell lines like C8166.

- Protocol:
 - Pre-incubate HIV-1 (at a predetermined multiplicity of infection, MOI) with various concentrations of **Dibritannilactone B** for 1 hour at 37°C.
 - Add the virus-compound mixture to C8166 cells seeded in a 96-well plate.
 - Incubate the plate at 37°C in a CO₂ incubator.
 - After 3-4 days, visually inspect the wells under a microscope and count the number of syncytia.
 - The EC₅₀ is the concentration of **Dibritannilactone B** that reduces the number of syncytia by 50% compared to the virus control (no compound).

4. Anti-HIV-1 Assay (p24 Antigen Capture ELISA):

This method quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.

- Protocol:
 - Infect MT-4 cells with HIV-1 in the presence of varying concentrations of **Dibritannilactone B**.

- Culture the cells for a defined period (e.g., 4-5 days).
- Collect the culture supernatant.
- Perform a p24 antigen capture ELISA on the supernatant according to the manufacturer's instructions. Briefly, the supernatant is added to wells coated with an anti-p24 antibody, followed by the addition of a second, enzyme-linked anti-p24 antibody. A substrate is then added, and the resulting colorimetric change is measured.
- The amount of p24 is quantified by comparison to a standard curve of known p24 concentrations.
- The EC_{50} is the concentration of **Dibritannilactone B** that reduces the p24 antigen level by 50% compared to the virus control.

Signaling Pathways and Mechanism of Action: Areas for Future Research

Currently, there is a lack of specific published research detailing the direct effects of **Dibritannilactone B** on cellular signaling pathways or its precise mechanism of anti-HIV-1 action. However, based on the activity of other compounds isolated from the Schisandra genus, several pathways warrant investigation.

Compounds from *Schisandra chinensis* have been shown to modulate the Nrf2 and NF- κ B signaling pathways, which are involved in cellular stress responses and inflammation.^{[4][5][6]} ^[7] Given that HIV-1 replication is intricately linked with the host cell's signaling and metabolic state, it is plausible that **Dibritannilactone B** may exert its antiviral effects through the modulation of such pathways.

Potential Mechanisms of Anti-HIV Action for Triterpenoids:

Triterpenoids, the class of compounds to which **Dibritannilactone B** belongs, have been reported to inhibit HIV-1 at various stages of its lifecycle.^{[8][9]} These include:

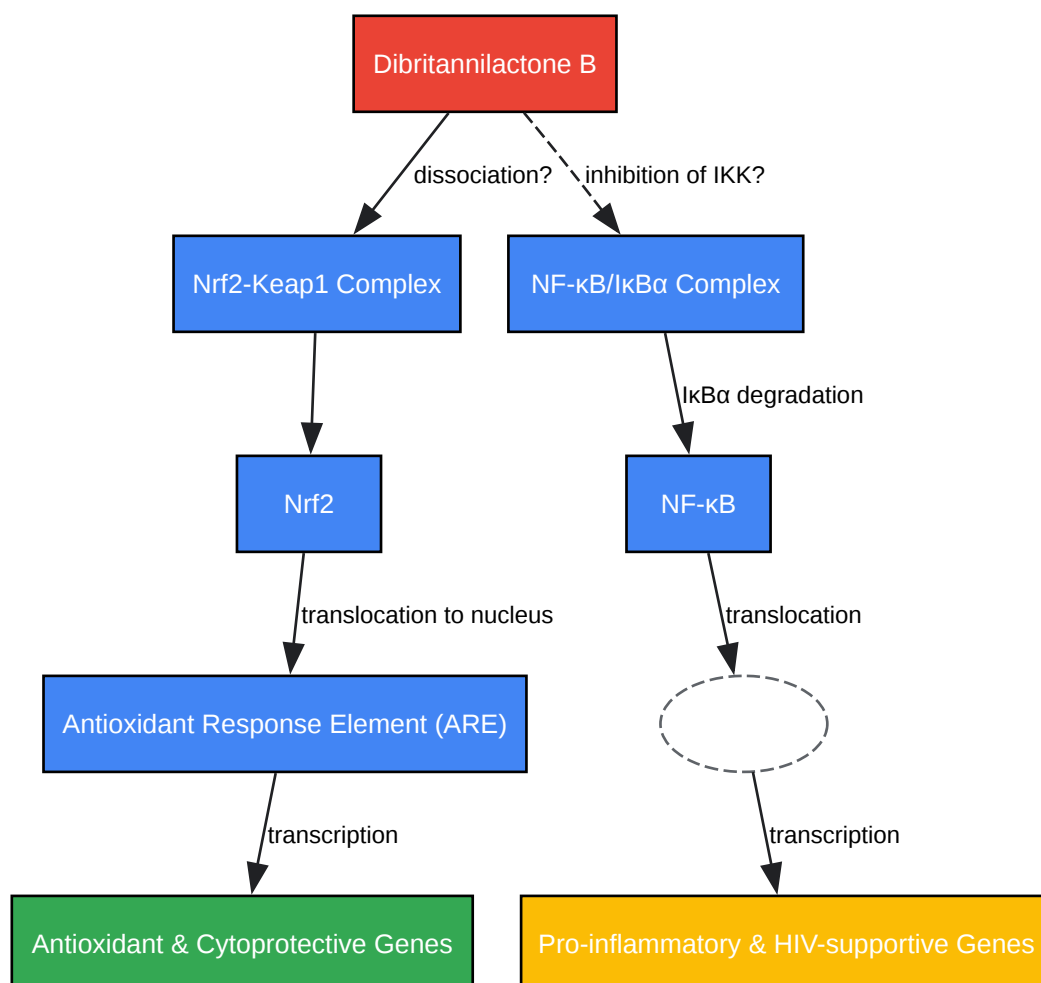
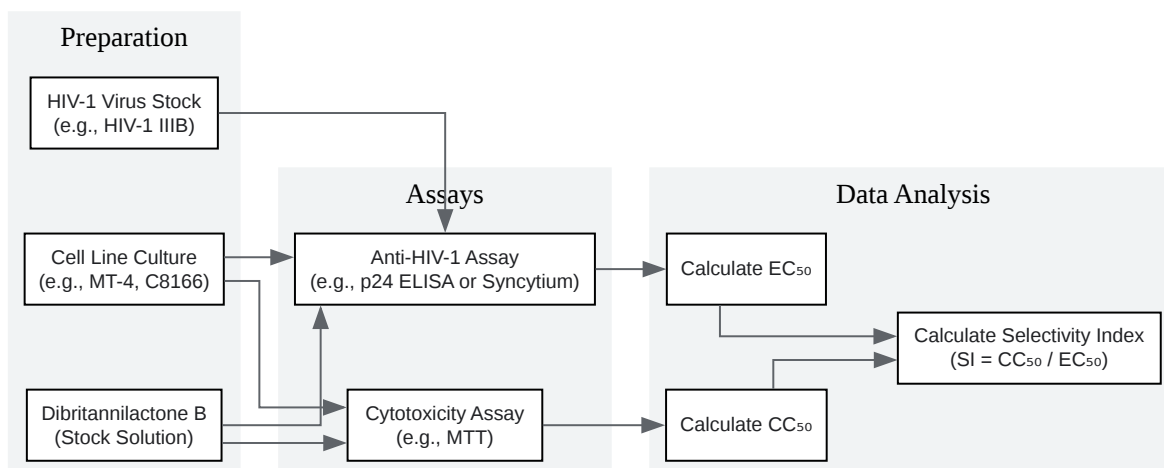
- Inhibition of Viral Entry: Preventing the virus from binding to host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).

- Inhibition of Reverse Transcriptase: Blocking the conversion of the viral RNA genome into DNA.
- Inhibition of Integrase: Preventing the integration of the viral DNA into the host cell's genome.
- Inhibition of Protease: Hindering the processing of viral proteins necessary for the assembly of new, infectious virions.
- Inhibition of Viral Maturation: Interfering with the final steps of virion assembly and release.[\[8\]](#)
[\[9\]](#)

Future research should focus on elucidating which, if any, of these mechanisms are employed by **Dibritannilactone B** and identifying the specific cellular signaling pathways it may modulate to exert its anti-HIV-1 effects.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the anti-HIV-1 activity of a compound like **Dibritannilactone B** and a hypothetical signaling pathway that could be investigated based on related compounds.



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